2-Butoxy-4-propoxybenzoic acid

描述

Contextualization within the Benzoic Acid Derivative Landscape

Benzoic acid and its derivatives represent a vast and significant class of organic compounds, forming the basis for a multitude of natural products and synthetic molecules. nih.gov These compounds are fundamentally characterized by a benzene (B151609) ring attached to a carboxylic acid group. libretexts.org The landscape of benzoic acid derivatives is diversified by the attachment of various functional groups to the benzene ring, which can significantly alter the molecule's physical and chemical properties. researchgate.net

The position and nature of these substituents are crucial. For instance, the acidity of the benzoic acid can be increased or decreased depending on whether the substituent is electron-withdrawing or electron-donating. libretexts.orgmdpi.com The presence of substituents also provides reactive sites for further chemical modifications, making benzoic acid derivatives versatile building blocks in organic synthesis. researchgate.net

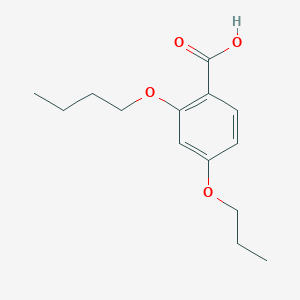

2-Butoxy-4-propoxybenzoic acid is a specific example of a di-substituted benzoic acid. Its structure can be compared to simpler, related compounds to understand the contribution of each substituent:

Benzoic Acid : The parent compound, lacking any ring substituents.

2-Butoxybenzoic acid : Contains only the butoxy group at the ortho position.

4-Propoxybenzoic acid : Contains only the propoxy group at the para position. sigmaaldrich.comnih.gov

The combination of both butoxy and propoxy groups in this compound creates a unique molecule with specific properties, such as solubility and reactivity, that differ from its mono-substituted counterparts. The dual alkoxy substitution makes it a subject of interest for creating more complex molecules with potentially desirable characteristics.

Significance and Research Trajectory of Substituted Benzoic Acids

The study of substituted benzoic acids has a long history and continues to be an active area of research. Historically, much of the focus has been on understanding how different substituents affect the electronic structure and, consequently, the acidity (pKa) of the molecule. libretexts.orgresearchgate.net This research has led to the development of fundamental concepts in physical organic chemistry, such as the Hammett equation, which relates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzoic acid derivatives. mdpi.com

The research trajectory has expanded significantly beyond acidity studies. Substituted benzoic acids are now widely recognized as crucial intermediates in the synthesis of a diverse range of products, including pharmaceuticals and pesticides. mdpi.com For example, chloro-substituted benzoic acids serve as precursors for versatile intermediates in pesticide synthesis. mdpi.com

Contemporary research explores novel applications for these compounds. They are utilized in material science, where their structural properties are harnessed to create polymers and resins with enhanced performance. Furthermore, their ability to self-assemble and form ordered structures has made them valuable building blocks for on-surface synthesis, allowing for the creation of nanostructures directly on a substrate. researchgate.net In the field of biotechnology, certain benzoic acid derivatives have been screened for their potential to modulate biological pathways, such as improving lipid accumulation in microorganisms. nih.gov Preliminary studies also suggest that some derivatives may possess antimicrobial properties, opening avenues for further investigation.

The general synthetic strategy for compounds like this compound often involves the selective alkylation of hydroxybenzoic acid precursors. This typically requires protecting the carboxylic acid group as an ester, followed by the stepwise addition of the alkyl groups (like butyl and propyl) using alkyl halides. The final step is the hydrolysis of the ester to regenerate the carboxylic acid functionality.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1155118-54-9 | C₁₄H₂₀O₄ |

| Benzoic Acid | 65-85-0 | C₇H₆O₂ |

| 2-Butoxybenzoic acid | 2200-81-9 | C₁₁H₁₄O₃ |

| 4-Propoxybenzoic acid | 5438-19-7 | C₁₀H₁₂O₃ |

| 1-bromobutane (B133212) | 109-65-9 | C₄H₉Br |

| 1-bromopropane (B46711) | 106-94-5 | C₃H₇Br |

| 3-hydroxy-4-iodobenzoic acid | 58123-77-6 | C₇H₅IO₃ |

| 4-hydroxybenzoic acid | 99-96-7 | C₇H₆O₃ |

| 2-Propoxybenzoic acid | 2100-31-4 | C₁₀H₁₂O₃ |

| 4-(3-{[(tert-butoxy)carbonyl]amino}propoxy)benzoic acid | 174664-94-9 | C₁₅H₂₁NO₅ |

| Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester | 86-43-1 | C₁₆H₂₆N₂O₃ |

| 3-butoxy-4-nitrobenzoic acid | Not available in sources | C₁₁H₁₃NO₅ |

Structure

3D Structure

属性

IUPAC Name |

2-butoxy-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-5-9-18-13-10-11(17-8-4-2)6-7-12(13)14(15)16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLFTPAAHIIVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)OCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Butoxy 4 Propoxybenzoic Acid and Analogues

Strategic Approaches to Aryl Ether Formation in Benzoic Acid Synthesis

The formation of aryl ether linkages is fundamental to the synthesis of alkoxy-substituted benzoic acids. The classical Williamson ether synthesis remains a widely used and effective method. This reaction involves the deprotonation of a phenol (B47542) by a base, followed by nucleophilic substitution with an alkyl halide. In the context of synthesizing 2-butoxy-4-propoxybenzoic acid, precursors like 4-hydroxybenzoic acid derivatives are treated with alkyl halides such as 1-bromobutane (B133212) and 1-bromopropane (B46711) in the presence of a base like potassium carbonate (K₂CO₃).

A more advanced strategy involves a dearomatization and decarboxylative allylation (DcA) sequence. nih.govacs.org In this approach, benzoic acids are first subjected to a Birch reductive alkylation to form alkylated 2,5-cyclohexadienyl ketoesters. acs.org These intermediates then undergo a palladium-catalyzed decarboxylative allylic etherification, which regenerates the aromatic ring and forms the desired aryl ether. nih.govacs.org This method provides access to a variety of functionalized allyl aryl ethers. acs.org

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Williamson Ether Synthesis | SN2 reaction between a phenoxide and an alkyl halide. | Base (e.g., K₂CO₃, KOH), Alkyl Halide (e.g., 1-bromobutane) | sci-hub.se |

| Dearomatization-Decarboxylative Allylation (DcA) | Multi-step process involving Birch reduction followed by a Pd-catalyzed rearomatization/etherification. | Birch reduction reagents, Palladium catalyst | nih.govacs.orgsci-hub.se |

Regioselective Functionalization Techniques for Benzoic Acid Core Structures

Controlling the position of new functional groups on the benzoic acid ring is a significant challenge. The carboxylate group itself is an ortho-directing group in many transition-metal-catalyzed C-H activation reactions. researchgate.net Ruthenium-catalyzed reactions, for example, can achieve ortho C-H alkylation and alkenylation of benzoic acids with allyl alcohols. acs.org

Achieving meta-selectivity is more challenging due to the inherent electronic preference for ortho-functionalization. researchgate.net Recent advancements have employed specially designed templates that bind to the carboxylic acid and position a catalyst, such as a palladium-silver heterodimer, to selectively cleave the meta-C-H bond. nih.gov This allows for reactions like meta-olefination with good yields and high regioselectivity. nih.gov For halo-substituted benzoic acids, the choice of base can reverse regioselectivity; for instance, 4-fluorobenzoic acid can be metalated ortho to the carboxylate with s-BuLi, but ortho to the fluorine with the hindered base LTMP. acs.org This demonstrates that regioselectivity can be finely tuned by the careful selection of reagents. acs.org

| Position | Methodology | Catalyst/Reagent System | Reference |

|---|---|---|---|

| Ortho | Carboxylate-directed C-H activation | Ruthenium (Ru), Rhodium (Rh) | acs.orgrsc.org |

| Meta | Template-assisted C-H activation | Palladium (Pd)-Silver (Ag) heterodimer with a nitrile-based template | nih.gov |

| Variable | Directed ortho/meta-lithiation | Organolithium bases (e.g., s-BuLi, LTMP) | acs.org |

Multi-Step Synthesis Protocols for Alkoxy-Substituted Benzoic Acids

The synthesis of this compound is a multi-step process that exemplifies the strategic application of protecting groups and sequential reactions. A common pathway is as follows:

Protection : A starting material, such as 4-hydroxybenzoic acid, is first protected to prevent the carboxylic acid from undergoing unwanted side reactions. This is typically achieved by esterification, for example, by refluxing the acid with methanol (B129727) and a sulfuric acid catalyst to form methyl 4-hydroxybenzoate.

Selective Alkylation : The phenolic hydroxyl group is then selectively alkylated. For this compound, a precursor like methyl 3-hydroxy-4-iodobenzoate might be used. The hydroxyl groups are alkylated using the corresponding alkyl halides (1-bromopropane and 1-bromobutane) in a polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The reaction is often catalyzed by potassium iodide and heated to ensure completion.

Deprotection : Finally, the ester protecting group is removed via hydrolysis. The ester is refluxed with an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid to precipitate the final carboxylic acid product.

This stepwise approach ensures high regioselectivity and good yields of the target compound.

Catalytic Systems and Reaction Optimizations in Synthesis Research

Catalysis is crucial for optimizing the synthesis of alkoxy-substituted benzoic acids. In aryl ether formation via the Williamson synthesis, phase transfer catalysts can be employed to facilitate the reaction between the aqueous and organic phases. google.com For the installation of alkoxy groups on halo-benzoic acids, copper salts (e.g., cuprous chloride) are effective catalysts, enabling the reaction of o-chlorobenzoic acids with alcohols under moderate conditions. google.comgoogle.com

In C-H activation/annulation reactions, rhodium and iridium catalysts are prominent. mdpi.com For instance, [Cp*RhCl₂]₂ can catalyze the annulation of benzoic acids with alkynes. mdpi.com The regioselectivity of these reactions can be influenced by the steric and electronic properties of the ligands on the metal center and the substituents on the benzoic acid. mdpi.com Reaction optimization involves screening different catalysts, solvents, bases, and temperatures to maximize yield and selectivity. For the synthesis of this compound, optimization includes heating the alkylation reaction at approximately 90°C overnight under an inert atmosphere to drive the reaction to completion.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid and its derivatives. A key focus is the use of environmentally benign solvents and reagents. Water is an ideal green solvent, and methods have been developed to synthesize benzoic acid from benzaldehyde (B42025) using potassium permanganate (B83412) in water, minimizing organic solvent waste. mdpi.com

Another green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant, which produces water as its only byproduct. google.commdpi.com Selenium-catalyzed oxidation of aldehydes to carboxylic acids using H₂O₂ in water has been reported as an eco-friendly protocol. mdpi.com Furthermore, there is growing interest in using renewable feedstocks. Lignin, a complex polymer found in wood, can be broken down into valuable benzoic acid derivatives, offering a sustainable alternative to petroleum-based starting materials. rsc.org The development of methods that combine benign catalysts, like copper(I) oxide, with green solvents, such as subcritical water, represents a significant step towards the environmentally friendly, efficient, and economical production of aromatic acids. rsc.org

Stereochemical Control and Asymmetric Synthesis Considerations

While this compound is an achiral molecule, the principles of stereochemical control are paramount in the synthesis of many related chiral benzoic acid derivatives and in reactions where benzoic acid is a component. unipv.it For complex targets like carbapenem (B1253116) antibiotics, controlling the stereochemistry of intermediates, which may be derived from or related to substituted benzoic acids, is critical for biological activity. unipv.it

In asymmetric synthesis, chiral catalysts are used to control the three-dimensional outcome of a reaction. For example, the Passerini three-component reaction, which can use benzoic acid as a reagent to form α-acyloxycarboxamides, can be rendered enantioselective. broadinstitute.org By using a chiral copper(II) Lewis acid complex, it is possible to control the configuration of the newly formed stereocenter. broadinstitute.orgscispace.com Such strategies, while not directly applicable to the synthesis of this compound itself, are integral to the broader field of benzoic acid chemistry and are essential for preparing optically active pharmaceuticals and materials. acs.org

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Butoxy and Propoxy Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 2-Butoxy-4-propoxybenzoic acid, ¹H NMR spectroscopy would be used to confirm the presence and connectivity of the butoxy and propoxy chains, as well as the substitution pattern on the aromatic ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a high chemical shift (δ > 10 ppm). The aromatic protons would present a distinct splitting pattern corresponding to a 1,2,4-trisubstituted benzene (B151609) ring. The protons of the alkoxy chains would appear as a series of multiplets in the upfield region (δ 0.9–4.2 ppm). Specifically, the -OCH₂- protons directly attached to the aromatic ring would be the most downfield of the aliphatic signals, while the terminal methyl (-CH₃) groups would be the most upfield.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the carboxylic acid is expected to have a chemical shift of approximately 170 ppm. The carbons of the aromatic ring would appear in the δ 110-165 ppm range, with those bonded to oxygen atoms being the most deshielded. The aliphatic carbons of the butoxy and propoxy groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on general chemical shift ranges. Experimental data is not available.)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) | ~170 |

| Aromatic Ring (-C₆H₃-) | 6.5 - 8.0 (m) | 110 - 165 |

| Butoxy (-OCH₂CH₂CH₂CH₃) | 4.1 (t), 1.8 (m), 1.5 (m), 1.0 (t) | ~69, ~31, ~19, ~14 |

| Propoxy (-OCH₂CH₂CH₃) | 4.0 (t), 1.9 (m), 1.0 (t) | ~70, ~22, ~10 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups within a molecule by detecting the vibrations of its chemical bonds.

An FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad peak between 2500–3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid group, which is often superimposed on the C-H stretching vibrations. A strong, sharp peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The presence of the ether linkages would be confirmed by C-O-C stretching vibrations in the 1100–1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Table 2: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is predictive. Experimental data is not available.)

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Alkyl Chains | C-H stretch | 2850-3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ether Linkages | C-O-C stretch | 1100-1250 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₄H₂₀O₄), the molecular weight is 252.31 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 253.3.

Under higher energy conditions (e.g., Electron Ionization), the molecule would fragment in predictable ways. Common fragmentation pathways would likely involve the loss of the butoxy and propoxy side chains, as well as the loss of the carboxylic acid group (as CO₂ or COOH). Analysis of these fragment ions would help to confirm the identity and arrangement of the substituents on the benzoic acid core.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding.

No crystal structure for this compound has been deposited in public databases. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal the exact conformation of the butoxy and propoxy chains relative to the planar benzoic acid core. It would also show how the molecules interact in the solid state. A primary and expected interaction would be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules, a common structural motif for carboxylic acids.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are standard methods for this purpose.

The purity of a sample of this compound would typically be determined by reverse-phase HPLC, likely using a C18 column. The compound would be dissolved in a suitable solvent and eluted with a mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic or acetic acid) to ensure the carboxylic acid remains protonated. A pure sample would ideally show a single, sharp peak in the chromatogram. The retention time would be characteristic of the compound under the specific chromatographic conditions.

LC-MS combines the separation power of LC with the detection capabilities of MS, allowing for both the purity assessment and mass confirmation of the eluted peak simultaneously. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional HPLC.

Computational and Theoretical Investigations of 2 Butoxy 4 Propoxybenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Butoxy-4-propoxybenzoic acid, DFT studies elucidate its fundamental electronic properties and reactivity patterns. Homologous series of similar compounds, such as 4-n-alkoxy benzoic acids, have been studied using DFT to understand variations in electro-optical and reactivity properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity.

The HOMO represents the ability to donate an electron, indicating regions susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the alkoxy groups. The LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The LUMO is typically distributed over the carboxylic acid group and the benzene (B151609) ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. DFT calculations for related benzoate (B1203000) derivatives are used to predict sites of electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative FMO Properties for this compound

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface.

For this compound, the MEP map would show distinct regions:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are concentrated around the oxygen atoms of the carboxylic acid and the ether linkages of the butoxy and propoxy groups. researchgate.net

Positive Potential (Blue): This electron-deficient region is prone to nucleophilic attack and is located around the acidic hydrogen of the carboxylic acid group. wuxiapptec.com

Neutral Potential (Green): These regions, likely the alkyl chains and parts of the aromatic ring, have a relatively neutral potential.

The maximum values of electrostatic potential near acidic hydrogens are known to correlate with their pKa values, making MEP a useful tool for predicting acidity. wuxiapptec.com

Table 2: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carboxylic Acid (O atoms) | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor. |

| Carboxylic Acid (H atom) | Highly Positive | Site for nucleophilic attack, deprotonation, hydrogen bond donor. |

| Alkoxy Group (O atoms) | Negative | Potential site for electrophilic attack and coordination. |

| Aromatic Ring | Slightly Negative to Neutral | Susceptible to electrophilic substitution. |

| Alkyl Chains | Neutral | Contributes to hydrophobic interactions. |

Aromaticity is a key property influencing the stability and reactivity of the benzene ring in this compound. Computational methods can quantify this property using various aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). These indices would confirm the high stability of the phenyl ring.

When assessing the stability of radicals formed from this molecule (e.g., through hydrogen abstraction), these indices can help determine if the radical center delocalizes into the aromatic system, thereby increasing its stability. The substituents (butoxy, propoxy, and carboxyl groups) influence the electron distribution, which in turn affects the stability of any potential radical species.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). whiterose.ac.uk These simulations are crucial for understanding the potential biological activity of compounds like this compound. Studies on structurally similar compounds, such as 4-propoxybenzoic acid and 4-butoxybenzoic acid, have identified them as un-competitive inhibitors of tyrosinase, suggesting a plausible target for docking studies. researchgate.net

Docking simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki). A lower binding energy indicates a more stable ligand-receptor complex. The simulation also predicts the binding mode, which is the specific conformation and orientation of the ligand within the receptor's active site. researchgate.net This information is critical for understanding the mechanism of action. For example, docking studies can reveal how this compound might fit into the active site of an enzyme like tyrosinase.

Table 3: Hypothetical Molecular Docking Results for this compound with Tyrosinase

| Parameter | Predicted Value | Interpretation |

| Binding Affinity | -7.5 kcal/mol | A strong negative value suggests stable binding to the active site. |

| Inhibition Constant (Ki) | ~2.5 µM | Predicted concentration required to achieve 50% inhibition. |

| Predicted Binding Mode | Un-competitive | The ligand binds to the enzyme-substrate complex, consistent with related alkoxybenzoic acids. researchgate.net |

A detailed analysis of the docked pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. The design of ligands often involves characterizing the electrostatic and hydrophobic fields of the active site. uogqueensmcf.com For this compound, these interactions would include:

Hydrophobic Interactions: The butyl and propyl chains, being nonpolar, would likely interact with hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine) in the enzyme's active site.

Electrostatic and Hydrogen Bonding: The polar carboxylic acid group is a key site for electrostatic interactions. Its oxygen atoms can act as hydrogen bond acceptors, while the acidic hydrogen can be a hydrogen bond donor. It could interact with polar or charged residues like Arginine, Lysine, or Aspartate in the active site. researchgate.netuogqueensmcf.com

Understanding these specific interactions is fundamental to structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictability

QSAR studies are a important tool in computational chemistry and drug discovery. nih.govresearchgate.net They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is often achieved by correlating physico-chemical descriptors of the molecules with their observed biological responses. nih.gov

Derivation of QSAR Equations for Biological Activities

No published research was found that details the derivation of QSAR equations specifically for the biological activities of this compound.

In general, the derivation of a QSAR equation involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Without a specific study on this compound and its analogs, no QSAR equations can be presented.

Correlation of Physico-Chemical Descriptors with Biological Responses

Specific data correlating the physico-chemical descriptors of this compound with any biological response is not available in the reviewed literature.

Typically, such a study would involve a table of descriptors and their correlation coefficients with a particular activity. Examples of commonly used physico-chemical descriptors include:

| Descriptor Category | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (partition coefficient), Water solubility |

| Topological | Molecular connectivity indices, Shape indices |

The analysis would reveal which properties of the molecule are most influential for its biological effect, guiding the design of new, potentially more active compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. ucl.ac.ukacs.org These simulations can provide detailed insights into the conformational flexibility of a molecule and its dynamic interactions with a biological target, such as a protein receptor. ucl.ac.ukresearchgate.net

No specific molecular dynamics simulation studies for this compound were found in the public domain. A typical study in this area would analyze:

Conformational Preferences: Identifying the most stable three-dimensional arrangements (conformations) of the butoxy and propoxy chains and the orientation of the carboxylic acid group.

Binding Pose and Stability: If a biological target is known, MD simulations can predict how the molecule fits into the binding site and the stability of the resulting complex over time.

Interaction Energies: Calculating the energetic contributions of different types of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and its target.

In Silico ADMET Prediction and Pharmacokinetic Profiling in Drug Discovery Research

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile. nih.govsciensage.info Various computational models and software are used to estimate these properties based on the molecule's structure. sciensage.infonih.govmdpi.com

A specific in silico ADMET profile for this compound has not been published. A comprehensive ADMET prediction would typically be presented in a table format, as shown below with hypothetical data for illustrative purposes only.

| ADMET Property | Predicted Value/Classification | Confidence/Reference |

| Absorption | ||

| Human Intestinal Absorption | High | |

| Caco-2 Permeability | Moderate | |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | |

| Plasma Protein Binding | High | |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | |

| CYP450 3A4 Inhibition | Inhibitor | |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | |

| hERG Inhibition | Low risk |

Such a profile is essential for identifying potential liabilities of a drug candidate early in the development process, thereby reducing the likelihood of late-stage failures. nih.gov

Research on Biological and Pharmacological Activities of 2 Butoxy 4 Propoxybenzoic Acid Derivatives

Investigation of Enzyme Inhibition Mechanisms

The potential for 2-Butoxy-4-propoxybenzoic acid and its derivatives to act as enzyme inhibitors is an area of scientific interest. Enzyme inhibition is a critical mechanism for many therapeutic agents, and understanding these interactions can lead to the development of new drugs.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer drugs. wikipedia.orgpatsnap.comwikipedia.org DHFR inhibitors work by blocking the enzyme's active site, which disrupts DNA synthesis and cellular replication. patsnap.com While numerous compounds have been identified and developed as DHFR inhibitors, there is currently no specific research available in the public domain that investigates the DHFR inhibitory activity of this compound.

The interaction of chemical compounds with metabolic pathways is a fundamental aspect of pharmacology. Benzoic acid and its derivatives are known to be metabolized in the body and can influence various metabolic processes. chemicalbook.com However, specific studies detailing the interactions of this compound with particular metabolic pathways have not been identified in the available scientific literature.

Antimicrobial Activity Research

The search for new antimicrobial agents is a global health priority. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and are used as preservatives in food and cosmetic products. chemicalbook.com Research into novel benzoic acid derivatives continues to be an active area of investigation.

Numerous studies have demonstrated the antibacterial activity of various substituted benzoic acid derivatives against a range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The structure of these compounds, including the nature and position of substituents on the benzene (B151609) ring, plays a significant role in their antibacterial efficacy. nih.govmdpi.com Despite the broad interest in this class of compounds, specific data on the antibacterial efficacy of this compound, including minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values against specific bacterial strains, is not currently available in published research.

Tuberculosis remains a significant global health challenge, and the discovery of new antituberculotic agents is crucial. While various classes of chemical compounds are being explored for their activity against Mycobacterium tuberculosis, there are no specific studies or reports on the assessment of this compound for antituberculotic activity. Research in this area has focused on other scaffolds, such as 2-amino benzothiazoles. researchgate.netresearchgate.net

Rickettsial diseases are caused by obligate intracellular bacteria of the genus Rickettsia. The development of effective rickettsiostatic agents is important for the treatment of these infections. A review of the available scientific literature indicates a lack of research into the potential rickettsiostatic activity of this compound.

Antioxidant Activity Research and Mechanisms

Research into the antioxidant properties of benzoic acid derivatives suggests that their ability to neutralize reactive oxygen species is a key aspect of their biological activity. This activity is highly dependent on the molecular structure, particularly the nature and position of substituents on the benzene ring.

Free Radical Scavenging Mechanisms

The primary mechanisms by which phenolic and benzoic acid derivatives exert their antioxidant effects are through the donation of a hydrogen atom from their hydroxyl (-OH) groups to neutralize free radicals. This process results in the formation of a more stable phenoxyl radical, which helps to terminate the chain reactions of oxidation. nih.gov Theoretical studies on various benzoic acid derivatives have explored several mechanistic pathways for free radical scavenging, including hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.orgpreprints.org The preferred mechanism can be influenced by the solvent and the specific structure of the compound, with HAT often being favored in non-polar environments and SPLET in polar media. preprints.orgpreprints.org

Some benzoic acid derivatives have been shown to be effective scavengers of specific radicals. For instance, certain derivatives can directly scavenge hydroxyl radicals (•OH) and singlet oxygen (¹O₂), though they may be less effective against superoxide (B77818) radicals (O₂•⁻). nih.gov Investigations into a range of hydrophilic and lipophilic benzoic acid derivatives have demonstrated their capacity to scavenge hydroxyl radicals, a highly reactive and damaging species. nih.gov

Role of Substituents on Antioxidant Potency

The antioxidant potency of benzoic acid derivatives is profoundly influenced by the number and position of substituent groups on the aromatic ring. antiox.orgnih.gov

Hydroxyl Groups (-OH): The number and placement of hydroxyl groups are critical. Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. nih.gov The presence of ortho-dihydroxy (catechol) or para-dihydroxy (hydroquinone) arrangements on the benzene ring can significantly enhance scavenging activity. nih.gov

Alkoxy Groups (-OR): The presence of alkoxy groups, such as methoxy (B1213986) (-OCH₃), also modulates antioxidant capacity. While hydroxyl groups are typically more dominant in determining activity, methoxy groups can contribute to the electron-donating properties of the molecule, thereby influencing its radical scavenging potential. nih.gov However, the methylation of hydroxyl groups may lead to a decrease in antioxidant efficiency by reducing the number of active hydrogen-donating groups. nih.gov

Alkyl Chains: The length of alkyl ester chains can also play a role. One study found that the in vitro antioxidative activity of benzoic acid esters decreased as the chain length increased, which may be related to changes in lipophilicity and interaction with different phases of an experimental system. nih.gov

This structure-activity relationship underscores the importance of the specific arrangement of butoxy and propoxy groups in "this compound" for any potential antioxidant activity it may possess.

Anti-inflammatory Research

Several derivatives of benzoic acid have been investigated for their anti-inflammatory properties. For example, 4-hydroxybenzoic acid, isolated from the ethanolic extract of Vitex glabrata, has been reported to possess anti-inflammatory effects. globalresearchonline.net The mechanisms underlying the anti-inflammatory action of these compounds often involve the modulation of complex cellular signaling pathways that are activated in response to tissue injury or external stimuli. nih.gov

Phenolic acid metabolites, such as protocatechuic acid (3,4-dihydroxybenzoic acid), have been shown to be effective anti-inflammatory agents by reducing the production of nitric oxide in stimulated microglial cells. nih.govnih.gov In contrast, 4-hydroxybenzoic acid showed no such effect in the same study, highlighting how subtle changes in structure (the presence of a second hydroxyl group) can lead to distinct biological activities. nih.govnih.gov While direct research is absent, the anti-inflammatory potential of this compound would likely depend on its ability to interact with inflammatory mediators and pathways.

Antidiabetic Potential and Glucose-Lowering Effects in Research Models

A significant body of research has focused on the antidiabetic potential of p-propoxybenzoic acid (p-PBA), a close structural analog of the subject compound. These studies suggest that p-PBA may act as a multi-target inhibitor, influencing several key enzymes involved in glucose metabolism. nih.gov

In-silico and in-vitro studies have identified p-PBA as an inhibitor of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates into absorbable sugars. nih.govadvancedresearchpublications.comresearchgate.net By inhibiting these enzymes, p-PBA can potentially slow down the absorption of glucose from the gut, thereby helping to manage blood sugar levels. Molecular docking studies suggest that p-PBA also has a significant binding affinity for Protein Tyrosine Phosphatase 1B (PTP1B), another target in diabetes research. advancedresearchpublications.comresearchgate.net

Pre-clinical studies in streptozotocin-nicotinamide-induced type-2 diabetic rats have demonstrated the glucose-lowering effects of p-PBA in vivo. nih.govnih.gov In these models, administration of p-PBA led to significant improvements in key diabetic parameters.

Table 1: Effect of p-Propoxybenzoic Acid (p-PBA) on Biochemical Parameters in a Diabetic Rat Model

| Parameter | Diabetic Control Group | p-PBA Treated Group (300 mg/kg) | Observation |

|---|---|---|---|

| Blood Glucose Level (BGL) | Significantly Elevated | Significantly Reduced | Demonstrates glucose-lowering effect. nih.govnih.gov |

| Glycosylated Hemoglobin (HbA1c) | Elevated | Significantly Regulated | Indicates improved long-term glycemic control. nih.govnih.gov |

| Serum Insulin | Decreased | Significantly Regulated | Suggests potential protective effect on pancreatic function. nih.govnih.gov |

| Total Cholesterol (TC) | Elevated | Significantly Decreased | Shows beneficial effect on lipid profile. nih.govnih.gov |

| Triglycerides (TG) | Elevated | Significantly Decreased | Shows beneficial effect on lipid profile. nih.govnih.gov |

These findings collectively characterize p-PBA as a potential multi-target antidiabetic agent, providing a strong rationale for investigating similarly substituted benzoic acids. nih.gov

Antiviral Activity Research (e.g., SARS-CoV-2 Main Protease Inhibition)

While there is no specific research on the antiviral activity of this compound, the broader class of benzoic acid derivatives has been explored for this purpose. For instance, some derivatives have been reported to possess anti-influenza virus activities. nih.gov One study identified a diethyl triazole benzoic acid derivative, NC-5, that inhibited influenza A viruses, including an oseltamivir-resistant strain, both in vitro and in vivo. nih.gov The mechanism was suggested to involve the inhibition of neuraminidase, a key viral enzyme. nih.gov

Other research has investigated benzoic acid derivatives against Herpes Simplex Virus (HSV). One compound, 2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid (benzavir-2), was found to be active against both HSV-1 and HSV-2, including acyclovir-resistant isolates. researchgate.net However, a separate study cautioned that while a mixture derived from catechinic acid showed antiviral activity against HSV, the previously reported active component, 4-hydroxybenzoic acid, was found to be inactive when tested as a pure commercial sample. mdpi.com This highlights the complexity of attributing activity within this class of compounds. No studies were found linking alkoxybenzoic acids like this compound to the inhibition of the SARS-CoV-2 main protease.

Research on Other Emerging Biological Activities

Comprehensive reviews on p-hydroxybenzoic acid (PHBA) and its derivatives have revealed a wide spectrum of other potential biological activities. globalresearchonline.netresearchgate.net These findings suggest that the benzoic acid scaffold is a versatile template for discovering new therapeutic agents. Emerging activities reported for various PHBA derivatives include:

Antimicrobial and Antifungal Activity: Inhibition of various bacteria and fungi. globalresearchonline.netresearchgate.net

Antialgal Activity: Growth inhibition of certain algae species. globalresearchonline.netresearchgate.net

Antimutagenic Effects: Potential to counteract DNA-damaging agents. globalresearchonline.netresearchgate.net

Nematicidal Properties: Activity against nematodes. globalresearchonline.netresearchgate.net

Anti-platelet Aggregation: Potential to interfere with blood clotting processes. globalresearchonline.net

Additionally, research on benzoic acid derivatives isolated from the fungus Bjerkandera adusta has shown that these compounds can enhance the activity of cellular protein degradation systems, suggesting a potential role in anti-aging research. nih.gov These diverse activities in related molecules indicate that this compound could be a candidate for broader biological screening.

Structure Activity Relationship Sar and Design Principles for 2 Butoxy 4 Propoxybenzoic Acid Derivatives

Impact of Alkoxy Chain Length on Biological Activity

The lengths of the alkoxy chains at the C2 and C4 positions of the benzoic acid scaffold are significant determinants of biological activity. Variations in the number of carbon atoms in these chains directly influence the lipophilicity, steric bulk, and ultimately, the binding affinity of the molecule to its biological target.

Research on various benzoic acid derivatives has demonstrated that incremental changes in alkoxy chain length can lead to substantial differences in potency and selectivity. For instance, studies on related compounds have shown that either increasing or decreasing the chain length from an optimal number of carbons can result in a loss of activity. This suggests that the size and conformation of the alkoxy groups are crucial for fitting into a specific binding pocket of a target protein. The butoxy and propoxy groups in the parent compound represent a specific combination that likely confers a favorable balance of hydrophobic and steric properties for a particular, though currently unspecified, biological target.

Table 1: Hypothetical Impact of Alkoxy Chain Length at C2 on Biological Activity This table illustrates a potential trend based on general SAR principles for similar compounds, as specific data for 2-butoxy-4-propoxybenzoic acid is not available.

| C2-Alkoxy Chain | Relative Lipophilicity | Postulated Biological Activity |

| Methoxy (B1213986) (-OCH₃) | Low | Reduced |

| Ethoxy (-OCH₂CH₃) | Moderate | Moderate |

| Propoxy (-O(CH₂)₂CH₃) | Increased | Potentially Optimal |

| Butoxy (-O(CH₂)₃CH₃) | High | High |

| Pentoxy (-O(CH₂)₄CH₃) | Very High | Decreased (potential for steric hindrance) |

Bioisosteric Modifications and Their Effects on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound like this compound. This involves substituting a functional group with another that has similar spatial and electronic characteristics, with the aim of improving potency, selectivity, or metabolic stability.

For the alkoxy groups, common bioisosteric replacements could include thioethers (e.g., -S-butyl), alkylamines (e.g., -NH-butyl), or halogenated alkoxy groups (e.g., -O-CF₂CH₃). Each of these modifications would alter the hydrogen bonding capacity, lipophilicity, and metabolic susceptibility of the molecule in predictable ways. For the carboxylic acid moiety, well-established bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids. These replacements can modulate the acidity (pKa) of the molecule, which is often crucial for its interaction with biological targets and for its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of a particular bioisostere would depend on the specific therapeutic goal and the nature of the target. cambridgemedchemconsulting.com

Table 2: Potential Bioisosteric Replacements for Functional Groups in this compound

| Original Functional Group | Bioisosteric Replacement | Potential Effect on Properties |

| Butoxy (-O-(CH₂)₃CH₃) | Thiobutoxy (-S-(CH₂)₃CH₃) | Increased lipophilicity, altered bond angles |

| Propoxy (-O-(CH₂)₂CH₃) | Propylamino (-NH-(CH₂)₂CH₃) | Introduction of hydrogen bond donor capability |

| Carboxylic Acid (-COOH) | Tetrazole (-CN₄H) | Similar acidity, increased metabolic stability |

| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Lower pKa, potential for new hydrogen bonds |

Rational Design Strategies Based on SAR Insights

The structure-activity relationships gleaned from studying derivatives of this compound provide a solid foundation for the rational design of new and improved analogs. A key strategy involves computational modeling to map the binding site of the biological target. This allows for the in silico design of new derivatives with optimized interactions.

Based on the SAR principles discussed:

Alkoxy Chain Optimization: Synthesis of a focused library of analogs with varying alkoxy chain lengths at both the C2 and C4 positions would be a primary step to precisely determine the optimal size and lipophilicity for maximal activity.

Positional Isomer Scanning: The synthesis and biological evaluation of other positional isomers (e.g., 2-propoxy-4-butoxy, 3-butoxy-4-propoxy, etc.) would clarify the importance of the specific 2,4-substitution pattern.

Targeted Bioisosteric Replacement: Guided by the properties of the target, specific bioisosteric replacements for the alkoxy and carboxylic acid groups can be chosen to enhance binding affinity, improve pharmacokinetic properties, or reduce potential off-target effects.

By systematically applying these rational design strategies, it is possible to develop next-generation compounds based on the this compound scaffold with superior therapeutic potential.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Lead Compound Identification and Optimization

In the initial phases of drug discovery, a "lead compound" is identified as a molecule that exhibits a desired biological activity, but often possesses suboptimal potency, selectivity, or pharmacokinetic properties. The benzoic acid scaffold is a common feature in many biologically active molecules, and its derivatives have been explored as inhibitors for various enzymes and receptors. Should 2-Butoxy-4-propoxybenzoic acid be identified as a hit in a high-throughput screen, it would serve as a starting point for a lead optimization campaign.

The optimization process would involve a systematic investigation of the structure-activity relationships (SAR). The goal is to understand how modifications to the butoxy and propoxy groups, as well as the substitution pattern on the phenyl ring, affect the compound's interaction with its biological target. For instance, the length and branching of the alkoxy chains could be altered to probe the size and nature of the binding pocket. Replacing the linear butoxy and propoxy groups with branched isomers (e.g., isobutoxy, isopropoxy) or cyclic ethers could enhance binding affinity and metabolic stability.

Furthermore, the electronic properties of the phenyl ring can be modulated by introducing additional substituents. The placement of electron-withdrawing or electron-donating groups at the remaining open positions on the ring could influence the pKa of the carboxylic acid, which in turn can affect its binding to the target and its cellular permeability.

Table 1: Hypothetical Lead Optimization of this compound

| Analogue | Modification from Parent Compound | Rationale for Modification | Predicted Impact on Activity/Properties |

|---|---|---|---|

| 2-Isopropoxy-4-propoxybenzoic acid | Replacement of n-butoxy with isopropoxy | Introduce steric bulk to probe binding pocket | May increase binding affinity if pocket accommodates branching |

| 2-Butoxy-4-propoxy-5-fluorobenzoic acid | Addition of a fluoro group at position 5 | Alter electronic properties and potentially block metabolic sites | Could improve metabolic stability and binding affinity |

| 2-Butoxy-4-(cyclopropylmethoxy)benzoic acid | Replacement of propoxy with cyclopropylmethoxy | Introduce rigidity and explore new binding interactions | May enhance potency and reduce off-target effects |

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel core structures that retain the key pharmacophoric features of a known active compound. This approach is often employed to overcome issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or patentability. The this compound scaffold, being a substituted aromatic core, is an excellent candidate for such a strategy.

The essential pharmacophoric elements would first be identified. These are likely the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and the two alkoxy groups, which contribute to hydrophobic interactions and may orient the molecule within the binding site. Analogue design would then focus on replacing the central phenyl ring with other cyclic systems, both aromatic and non-aromatic, while maintaining the relative spatial arrangement of these key features.

For example, the phenyl ring could be replaced with a pyridine (B92270) ring to introduce a nitrogen atom, which can alter the compound's polarity, metabolic stability, and potential for hydrogen bonding. rsc.org Other heterocyclic systems like thiophene, furan, or pyrazole (B372694) could also be explored. Non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane or cubane (B1203433) could also serve as bioisosteric replacements for the phenyl ring, offering improved three-dimensionality and potentially more favorable physicochemical properties.

Prodrug Design and Delivery System Considerations in Research

Carboxylic acids are common functional groups in many drugs, but their ionized state at physiological pH can limit their ability to cross cell membranes, leading to poor oral bioavailability. Prodrug strategies are frequently employed to mask the carboxylic acid group, rendering the molecule more lipophilic and facilitating its absorption. nih.gov Once absorbed, the prodrug is designed to be cleaved by enzymes in the body to release the active carboxylic acid.

For this compound, a variety of ester prodrugs could be designed. A simple methyl or ethyl ester could be synthesized, which would be hydrolyzed by esterases in the plasma and tissues. More sophisticated prodrugs could involve the attachment of moieties that target specific transporters or are cleaved under specific physiological conditions. For example, an acyloxyalkyl ester could be designed for more controlled release.

The choice of the promoiety can significantly impact the prodrug's stability, solubility, and rate of conversion to the active drug. These factors would need to be carefully optimized in a research setting to ensure that a sufficient concentration of the active compound reaches its target site.

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Type | Promoety | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Simple Ester | Methyl, Ethyl | Esterase-mediated hydrolysis | Increased lipophilicity, improved permeability |

| Acyloxyalkyl Ester | Pivaloyloxymethyl (POM) | Two-step hydrolysis (esterase and chemical) | Controlled release, potentially higher bioavailability |

| Amino Acid Conjugate | Glycine, Alanine | Amidases/Peptidases | May target specific amino acid transporters |

Development of Novel Therapeutic Agents Targeting Specific Pathologies

The structural features of this compound suggest several potential therapeutic areas where its derivatives could be explored. The benzoic acid moiety is present in a wide range of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of various enzymes.

For instance, substituted benzoic acids have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for the treatment of type 2 diabetes. chemsrc.com The alkoxy groups of this compound could be optimized to fit into the hydrophobic pockets of the DPP-4 active site, while the carboxylic acid would interact with key polar residues.

Another area of interest could be in the development of anticancer agents. For example, 2,5-substituted benzoic acid derivatives have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.gov The butoxy and propoxy groups could be modified to enhance binding to the hydrophobic grooves of these proteins.

The development of novel therapeutic agents based on this scaffold would require extensive biological screening against a panel of relevant targets, followed by rigorous preclinical and clinical evaluation. The initial design of these agents would be heavily guided by the principles of medicinal chemistry, building upon the knowledge gained from SAR studies, scaffold hopping, and prodrug design.

Future Research Directions and Unexplored Avenues for 2 Butoxy 4 Propoxybenzoic Acid

Targeted Drug Delivery System Research and Nanocarrier Development

Future research should focus on the development of targeted drug delivery systems for 2-Butoxy-4-propoxybenzoic acid to enhance its therapeutic efficacy and minimize potential off-target effects. The encapsulation of this compound into nanocarriers could offer several advantages, including improved solubility, stability, and bioavailability.

Investigations into various types of nanocarriers would be a critical first step. Liposomes, polymeric nanoparticles, and micelles are examples of systems that could be explored for their compatibility and drug-loading capacity with this compound. The choice of nanocarrier would depend on the desired release kinetics and the specific biological target.

Furthermore, the surface of these nanocarriers could be functionalized with targeting ligands such as antibodies, peptides, or aptamers. This would enable the specific recognition of and binding to receptors that are overexpressed on the surface of target cells, such as cancer cells. This targeted approach would concentrate the therapeutic agent at the site of action, thereby increasing its effectiveness while reducing systemic exposure.

Table 1: Hypothetical Comparison of Nanocarrier Formulations for this compound

| Nanocarrier Type | Average Particle Size (nm) | Encapsulation Efficiency (%) | In Vitro Drug Release at 24h (%) |

| Liposomes | 150 | 65 | 40 |

| Polymeric Micelles | 80 | 85 | 30 |

| Albumin-based Nanoparticles | 200 | 70 | 50 |

Investigation of Novel Biological Targets and Therapeutic Areas

A crucial area of future research is the identification of novel biological targets for this compound. High-throughput screening assays could be employed to test the compound against a wide array of enzymes, receptors, and ion channels. This unbiased approach could uncover unexpected therapeutic applications.

Based on its chemical structure, preliminary hypotheses for its biological activity could be formulated. For instance, the benzoic acid moiety suggests potential interactions with enzymes that recognize carboxylate substrates. Computational modeling and docking studies could further refine these hypotheses and prioritize potential targets for experimental validation.

Once a primary biological target is identified, subsequent research should focus on elucidating the mechanism of action and exploring the therapeutic potential in relevant disease models. This could open up new avenues for the treatment of various conditions, including inflammatory diseases, metabolic disorders, or proliferative diseases.

Advanced In Vitro and In Vivo Pharmacological Model Development

To thoroughly evaluate the therapeutic potential of this compound, the development and use of advanced pharmacological models are essential. In the in vitro setting, three-dimensional (3D) cell culture models, such as spheroids and organoids, would offer a more physiologically relevant environment compared to traditional two-dimensional (2D) cell cultures. These models better mimic the complex cell-cell and cell-matrix interactions that occur in vivo.

For in vivo studies, the development of patient-derived xenograft (PDX) models could provide a more accurate prediction of clinical efficacy. In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, thereby preserving the original tumor microenvironment and genetic heterogeneity. Testing this compound in these models could provide valuable insights into its potential clinical utility.

Exploration of Combination Therapies Involving this compound Analogues

The therapeutic efficacy of this compound may be enhanced when used in combination with other therapeutic agents. Future research should explore synergistic interactions between this compound and existing drugs. This could involve combining it with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies.

The rationale for combination therapies is to target multiple signaling pathways simultaneously, which can lead to improved treatment outcomes and overcome drug resistance. Checkerboard assays in vitro can be used to systematically assess the synergistic, additive, or antagonistic effects of different drug combinations. Promising combinations can then be further evaluated in in vivo models.

Table 2: Illustrative Example of a Checkerboard Assay for Combination Therapy

| Concentration of Drug A | Concentration of this compound | Cell Viability (%) | Combination Index (CI) |

| X nM | Y nM | 30 | 0.5 (Synergy) |

| X/2 nM | Y nM | 45 | 0.7 (Synergy) |

| X nM | Y/2 nM | 55 | 0.8 (Synergy) |

| X/2 nM | Y/2 nM | 70 | 1.0 (Additive) |

Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of the molecular and cellular mechanisms of action of this compound is fundamental for its rational development as a therapeutic agent. Techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics can provide a global view of the cellular changes induced by the compound.

These "omics" approaches can help to identify the signaling pathways that are modulated by this compound and can reveal biomarkers that could be used to predict patient response. Further validation of these findings using techniques like Western blotting, qPCR, and immunofluorescence will be necessary to confirm the specific molecular interactions and cellular consequences.

Sustainable Synthesis and Production Methodologies

For this compound to be a viable therapeutic agent, the development of sustainable and cost-effective synthesis methods is crucial. Future research in this area should focus on green chemistry principles, such as the use of renewable starting materials, minimizing the use of hazardous reagents and solvents, and improving reaction efficiency.

Development of Diagnostic Probes and Imaging Agents

The chemical scaffold of this compound could potentially be modified to create diagnostic probes and imaging agents. By incorporating a reporter moiety, such as a fluorescent dye or a radionuclide, it may be possible to visualize the distribution of the compound and its interaction with its biological target in real-time.

These imaging agents could be invaluable tools for preclinical research, allowing for the non-invasive monitoring of drug delivery and target engagement. In a clinical setting, they could potentially be used for patient stratification, treatment monitoring, and as companion diagnostics to guide personalized medicine approaches.

常见问题

Q. What are the recommended safety protocols for handling 2-Butoxy-4-propoxybenzoic acid in laboratory settings?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation risks during synthesis or handling. Monitor airborne concentrations if protocols exceed standard exposure limits .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respirators with organic vapor cartridges .

- Emergency Measures: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Storage: Store in a cool, dry place away from oxidizers and strong acids. Use airtight containers to prevent degradation .

Q. How can researchers design a synthesis protocol for this compound?

Methodological Answer:

- Step 1: Start with 4-hydroxybenzoic acid. Protect the carboxylic acid group using a tert-butyl ester to prevent side reactions.

- Step 2: Perform nucleophilic substitution: React with 1-bromobutane and 1-bromopropane in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce butoxy and propoxy groups at positions 2 and 4, respectively.

- Step 3: Deprotect the carboxylic acid group using trifluoroacetic acid (TFA).

- Validation: Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ ~4.0 ppm for ether linkages) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR: Identify ether (C-O-C) stretches at 1100–1250 cm⁻¹ and carboxylic acid (O-H) broad peaks at 2500–3300 cm⁻¹ .

- NMR: Use ¹H NMR to resolve butoxy (δ 0.9–1.7 ppm) and propoxy (δ 1.0–1.5 ppm) alkyl chains. ¹³C NMR should show carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]⁺ at m/z ~267) via ESI-MS .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under varying solvent systems?

Methodological Answer:

- Design: Use a fractional factorial design to test solvents (e.g., DMF, THF, acetone), temperatures (60–100°C), and base strengths (K₂CO₃ vs. NaH).

- Analysis: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7). Optimize for maximum yield (>80%) and minimal byproducts (e.g., alkylation at incorrect positions).

- Case Study: DMF at 80°C with K₂CO₃ gave 85% yield, while THF resulted in incomplete substitution due to poor solubility .

Q. How to resolve contradictions in reported thermal stability data for this compound?

Methodological Answer:

- Reproducibility Tests: Repeat thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres. Compare decomposition onset temperatures.

- Hypothesis Testing: If discrepancies arise (e.g., 200°C vs. 220°C), assess sample purity (HPLC) and crystallinity (XRD). Impurities or amorphous phases may lower stability .

- Cross-Validation: Compare with structurally similar compounds (e.g., 4-Pentyloxybenzoic acid, TGA onset ~210°C) to contextualize results .

Q. What strategies can elucidate the mechanism of antimicrobial activity in this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs with varying alkoxy chain lengths. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays.

- Target Identification: Use molecular docking to predict interactions with bacterial enzymes (e.g., dihydrofolate reductase). Validate via enzyme inhibition assays .

- Metabolic Profiling: Apply LC-MS to track intracellular metabolite changes in treated bacteria, identifying disrupted pathways (e.g., folate synthesis) .

Q. How to address inconsistencies in solubility data across different solvent systems?

Methodological Answer:

- Standardized Protocols: Use the shake-flask method at 25°C. Pre-saturate solvents (water, ethanol, DMSO) with the compound for 24 hours. Filter and quantify via UV-Vis (λ_max ~270 nm).

- Data Normalization: Account for pH effects (e.g., higher solubility in basic media due to deprotonation of the carboxylic acid group). Compare with published solubility of 4-Bromobenzoic acid (2.1 mg/mL in water) as a benchmark .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。